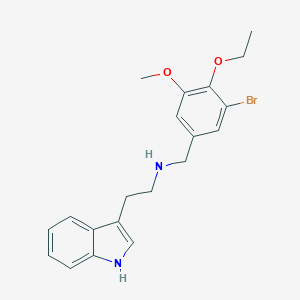![molecular formula C20H19BrN2O B283257 N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine, also known as BRL-15572, is a selective antagonist of the histamine H3 receptor. It was first synthesized in 2005 by researchers at GlaxoSmithKline as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine works by blocking the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine increases the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and memory retention.
Biochemical and physiological effects:
In addition to its effects on neurotransmitter release, N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, as well as to increase the expression of neurotrophic factors that promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine in lab experiments is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine. One area of interest is its potential use in combination with other drugs for the treatment of cognitive disorders. Another area of interest is its potential use in the treatment of sleep disorders, as it has been shown to increase wakefulness in animal studies. Finally, further research is needed to fully understand the mechanisms underlying its effects on neurotransmitter release and cognitive function.
Synthesemethoden
The synthesis of N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine involves several steps, starting with the reaction of 2-bromobenzaldehyde with phenylmagnesium bromide to form 2-phenylmethylphenol. This intermediate is then reacted with 5-bromo-2-methoxybenzyl chloride to form the key intermediate, which is then coupled with 4-pyridylmethanamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine has been shown to have potential therapeutic applications in a variety of cognitive disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been investigated as a potential treatment for obesity and sleep disorders.
Eigenschaften
Molekularformel |
C20H19BrN2O |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C20H19BrN2O/c21-19-6-7-20(24-15-17-4-2-1-3-5-17)18(12-19)14-23-13-16-8-10-22-11-9-16/h1-12,23H,13-15H2 |
InChI-Schlüssel |
HNJQORNOYZWCSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283184.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283185.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)